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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug BNC210 with current
standard-of-care treatments for Social Anxiety Disorder (SAD) and Post-Traumatic Stress
Disorder (PTSD). The information is compiled from publicly available clinical trial data, peer-
reviewed publications, and press releases to support researchers, scientists, and drug
development professionals in evaluating the potential of BNC210.

Executive Summary

BNC210 is a novel, first-in-class negative allosteric modulator of the alpha-7 (a7) nicotinic
acetylcholine receptor (hAAChR) in development for the treatment of anxiety-related disorders.
[1][2][3][4] It has received Fast Track designation from the U.S. Food and Drug Administration
(FDA) for the acute treatment of SAD and other anxiety-related disorders, as well as for the
treatment of PTSD.[2] Clinical trial data from Phase 2 studies suggest a favorable safety and
tolerability profile, with potential for a rapid onset of action and without the sedating effects
commonly associated with benzodiazepines. While long-term data is still emerging, the existing
evidence warrants a comparative analysis against established treatments such as Selective
Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors
(SNRIs), which are the current first-line pharmacotherapy for SAD and PTSD. This guide
presents the available quantitative data, details key experimental protocols, and visualizes the
underlying mechanisms and workflows to facilitate a comprehensive assessment.
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Data Presentation: BNC210 Efficacy and Safety in
Clinical Trials

The following tables summarize the quantitative data from key Phase 2 clinical trials of
BNC210.

Table 1: BNC210 Efficacy Data in Social Anxiety Disorder (PREVAIL Study - NCT05193409)

p-value (post-
. BNC210 (225 BNC210 (675 ]
Endpoint Placebo hoc, combined
mg) mg)
doses)

Primary: Change

from baseline in

Subijective Units

of Distress Scale

(SUDS) duringa  -6.6 +4.75 -4.8+4.73 -
public speaking

Not significant for

individual doses

challenge
(performance
phase)

Post-hoc
Analysis:
Change from

baseline in 0.044 (effect size
SUDS (combined ) ) 0.36)
anticipation and

performance

phases)

Data presented as Least squares mean * standard error.

Table 2: BNC210 Efficacy Data in Post-Traumatic Stress Disorder (ATTUNE Study -
NCT04734539)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

BNC210 (900 mg

Endpoint Placebo p-value
BID)
Primary: Change from
baseline in CAPS-5 o o
Total Symptom Statlstfcally significant ] 0.048
Severity Score at reduction
Week 12
Change from baseline
in CAPS-5 Total Statistically significant ] 0.015
Symptom Severity reduction
Score at Week 4
Change from baseline
in CAPS-5 Total Statistically significant
Symptom Severity reduction ) 0.014
Score at Week 8
Secondary: Change
from baseline in
Montgomery-Asberg Statistically significant ] 0.040
Depression Rating improvement
Scale (MADRS) at
Week 12
Secondary: Change
from baseline in Statistically significant
- 0.041

Insomnia Severity
Index (ISI) at Week 12

improvement

CAPS-5: Clinician-Administered PTSD Scale for DSM-5.

Table 3: BNC210 Safety and Tolerability Profile (PREVAIL and ATTUNE Studies)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Adverse Event
Profile

BNC210

Placebo

Notes

Most Common

Headache, nausea,

fatigue, hepatic

Headache, nausea,

Generally mild to

Adverse Events (>5%) ) fatigue moderate in severity.
enzyme increase
Serious Adverse None reported in the
Events BNC210 group
Two patients on
) ] ] BNC210 reported
Discontinuation due to o
moderate suicidal
Adverse Events 19.8% 9.4% ) ] )
ideation which
(ATTUNE Study)
resolved after drug
withdrawal.
Not associated with
Hepatic Enzyme hepatic injury and in
Increase (ATTUNE 13.3% 0.19% most cases resolved

Study)

without drug
discontinuation.

Sedation and

Cognitive Impairment

No significant
changes in
psychomotor,
attention, or memory

function observed.

In contrast to
impairment observed
with lorazepam in a

separate study.

Experimental Protocols

BNC210 Phase 2 PREVAIL Study in Social Anxiety
Disorder (NCT05193409)

» Objective: To assess the efficacy, safety, and tolerability of an acute dose of BNC210 for the

treatment of SAD.

» Design: Arandomized, double-blind, placebo-controlled, three-arm, parallel-group, multi-

center study.
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Participants: 151 adult participants with a diagnosis of SAD.

Intervention: A single acute dose of BNC210 (225 mg or 675 mg) or placebo administered
approximately one hour before a simulated public speaking challenge.

Primary Outcome Measure: Change from baseline in the Subjective Units of Distress Scale
(SUDS) during the performance phase of the public speaking challenge.

Secondary Outcome Measures: Included assessments of anxiety during the anticipation
phase of the challenge using SUDS and the State-Trait Anxiety Inventory (STAI).

BNC210 Phase 2b ATTUNE Study in Post-Traumatic
Stress Disorder (NCT04734539)

Objective: To evaluate the efficacy, safety, and tolerability of BNC210 for the treatment of
PTSD.

Design: A randomized, double-blind, placebo-controlled, two-arm, parallel-group, multi-center
study.

Participants: 212 adult patients with a current diagnosis of PTSD.
Intervention: BNC210 (900 mg) or placebo administered orally twice daily for 12 weeks.

Primary Outcome Measure: Change from baseline in the Clinician-Administered PTSD Scale
for DSM-5 (CAPS-5) total symptom severity score at week 12.

Secondary Outcome Measures: Included changes in depressive symptoms (MADRS) and
sleep (ISI) at week 12.

Long-Term Follow-up: A 52-week open-label extension is planned for a subsequent Phase 3
trial.

Comparison with Alternative Treatments

The current first-line treatments for SAD and PTSD include pharmacotherapies like SSRIs and

SNRIs, and psychotherapies such as Cognitive Behavioral Therapy (CBT).
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Table 4: Comparison of BNC210 with Standard of Care (SSRIS/SNRISs)

Feature

BNC210

SSRIs/SNRIs

Mechanism of Action

Negative allosteric modulator
of the a7 nAChR.

Inhibit reuptake of serotonin
(SSRIs) or both serotonin and

norepinephrine (SNRIs).

Onset of Action

Rapid onset of anxiolytic
effects observed in clinical

trials.

Typically require 4-8 weeks to

be effective.

Key Efficacy Findings

Statistically significant
reduction in PTSD symptoms
(ATTUNE) and trends toward
improvement in SAD
(PREVAIL).

Demonstrated efficacy in
reducing symptoms of SAD
and PTSD in numerous long-

term studies.

Common Side Effects

Headache, nausea, fatigue,
transient hepatic enzyme

increase.

Nausea, sexual dysfunction,
weight gain, sleep

disturbances.

Sedation/Cognitive Impairment

Non-sedating and does not

appear to impair cognition.

Can be associated with
sedation, particularly in the

initial stages of treatment.

Addiction Potential

Not associated with addiction
or withdrawal symptoms in

studies to date.

Generally considered non-
addictive, but can cause
discontinuation syndrome

upon abrupt cessation.

Long-Term Data

Limited, with a 52-week open-

label extension planned.

Extensive long-term efficacy

and safety data available.

Mandatory Visualization
Signaling Pathway of BNC210
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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